

Application Note: NMR Characterization of Benzyl 3-aminopiperidine-1-carboxylate

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Compound of Interest

Compound Name: **Benzyl 3-aminopiperidine-1-carboxylate**

Cat. No.: **B1270856**

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **Benzyl 3-aminopiperidine-1-carboxylate**. The application note outlines the experimental procedures for acquiring ^1H and ^{13}C NMR spectra and presents the corresponding spectral data in a clear, tabular format for easy reference. Additionally, logical workflows for sample preparation and characterization are visualized using Graphviz diagrams. This guide is intended to assist researchers in the structural verification and purity assessment of this important synthetic intermediate.

Introduction

Benzyl 3-aminopiperidine-1-carboxylate is a chiral building block frequently utilized in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common feature in many biologically active molecules. Accurate structural elucidation and characterization are critical for ensuring the quality and reliability of this intermediate in drug discovery and development pipelines. NMR spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note provides a standardized protocol and reference data for the NMR analysis of this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality, reproducible spectra. The following steps outline the recommended procedure for **Benzyl 3-aminopiperidine-1-carboxylate**.

Materials:

- **Benzyl 3-aminopiperidine-1-carboxylate** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)
- High-quality 5 mm NMR tubes and caps
- Pasteur pipette and bulb
- Small vial for dissolution
- Glass wool or filter plug

Procedure:

- Weighing the Sample: Accurately weigh the desired amount of **Benzyl 3-aminopiperidine-1-carboxylate** in a clean, dry vial.[1][2]
- Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) to the vial.[3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3]
- Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-resolution spectra.
- Filtering the Sample: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[2][4] This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette directly into the NMR tube. [2]

- Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[5] Avoid any solid particles in the final sample.[2][3]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
- Final Steps: Before inserting the sample into the spectrometer, ensure the outside of the NMR tube is clean.

NMR Data Acquisition

Instrumentation:

- 400 MHz NMR Spectrometer (or similar high-field instrument)

¹H NMR Acquisition Parameters:

- Nucleus: ¹H
- Frequency: 400 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

- Nucleus: ¹³C

- Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: -10 to 220 ppm

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for **Benzyl 3-aminopiperidine-1-carboxylate**.

Table 1: ¹H NMR Spectral Data for **Benzyl 3-aminopiperidine-1-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.28	m	5H	Ar-H (Phenyl)
5.14	s	2H	-O-CH ₂ -Ph
4.05 - 3.85	m	1H	Piperidine H (Position 2 or 6, axial)
3.75 - 3.60	m	1H	Piperidine H (Position 2 or 6, equatorial)
3.05 - 2.85	m	2H	Piperidine H (Position 2 or 6)
2.80 - 2.65	m	1H	Piperidine H (Position 3)
1.90 - 1.75	m	1H	Piperidine H (Position 4 or 5, axial)
1.70 - 1.55	m	1H	Piperidine H (Position 4 or 5, equatorial)
1.50 - 1.30	m	2H	Piperidine H (Position 4 or 5)
1.25 (br s)	br s	2H	-NH ₂

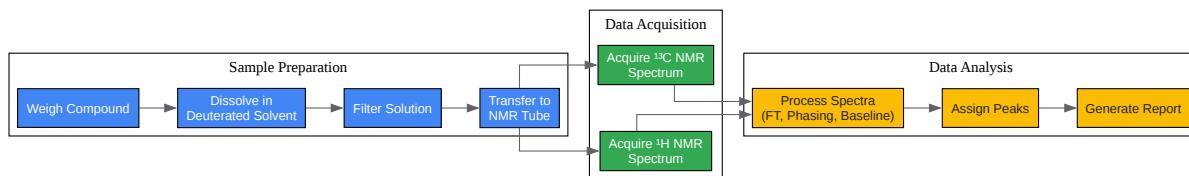
Table 2: ^{13}C NMR Spectral Data for **Benzyl 3-aminopiperidine-1-carboxylate**

Chemical Shift (δ) ppm	Assignment
155.5	C=O (Carbamate)
137.0	Ar-C (Quaternary)
128.5	Ar-CH
127.9	Ar-CH
127.8	Ar-CH
67.1	-O-CH ₂ -Ph
50.5	Piperidine C (Position 3)
47.0	Piperidine C (Position 2 or 6)
44.5	Piperidine C (Position 2 or 6)
32.0	Piperidine C (Position 4 or 5)
24.5	Piperidine C (Position 4 or 5)

Note: Chemical shifts are referenced to the residual solvent peak. The exact chemical shifts and multiplicities may vary slightly depending on the solvent, concentration, and instrument.

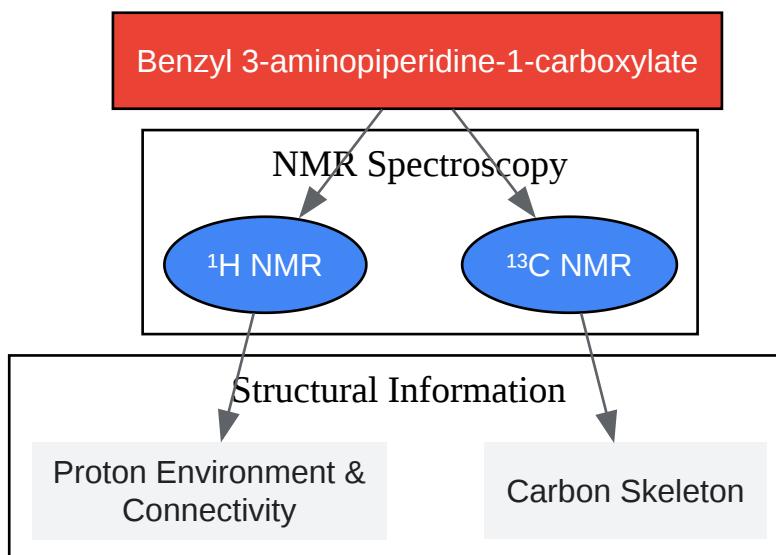
Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of **Benzyl 3-aminopiperidine-1-carboxylate**.



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Caption: Experimental workflow for NMR characterization.

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Caption: Logical relationship of NMR analysis.

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